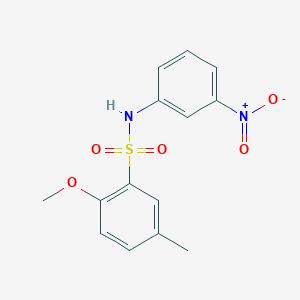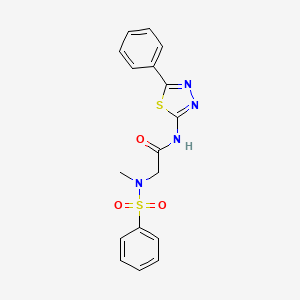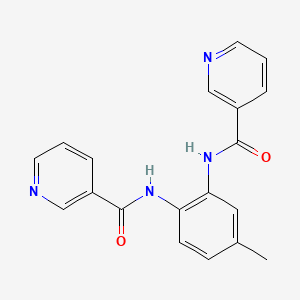
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide, also known as MNPN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPN is a sulfonamide derivative that contains a nitrophenyl group. It is a crystalline solid that is soluble in organic solvents but insoluble in water.
作用機序
The mechanism of action of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide as an anticancer agent is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. As a photosensitizer, this compound works by generating reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo. It has been shown to have a half-life of approximately 2 hours in rats. This compound has been shown to be metabolized by the liver and excreted in the urine. This compound has been shown to have a low affinity for plasma proteins.
実験室実験の利点と制限
One advantage of using 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its low toxicity. This makes it a safer alternative to other anticancer agents that may be more toxic. Additionally, this compound has been shown to have a high selectivity for cancer cells, which may reduce the risk of side effects. One limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for the use of 2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide in scientific research. One direction is the development of this compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route for this compound. Another direction is the use of this compound as a fluorescent probe for detecting metal ions in biological samples. This compound may also be studied for its potential as a photosensitizer in photodynamic therapy. Additionally, further studies are needed to better understand the mechanism of action of this compound as an anticancer agent.
合成法
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide can be synthesized by reacting 3-nitroaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is purified through recrystallization.
科学的研究の応用
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide has been used in scientific research as a potential anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy. Additionally, this compound has been used as a fluorescent probe for detecting metal ions in biological samples.
特性
IUPAC Name |
2-methoxy-5-methyl-N-(3-nitrophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-10-6-7-13(21-2)14(8-10)22(19,20)15-11-4-3-5-12(9-11)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYSRJUBCKUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5757021.png)


![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![3-chloro-N-{[(2-furylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5757076.png)

![N-benzyl-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5757090.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)

